molecular formula C11H17IO2 B6211725 {3-iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate CAS No. 2751702-88-0

{3-iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate

Cat. No.: B6211725
CAS No.: 2751702-88-0
M. Wt: 308.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-iodobicyclo[111]pentan-1-yl}methyl 2,2-dimethylpropanoate is a chemical compound with a unique bicyclic structure It is characterized by the presence of an iodine atom attached to a bicyclo[111]pentane ring, which is further connected to a methyl 2,2-dimethylpropanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate typically involves the reaction of [1.1.1]propellane with iodine and a sulfinic acid sodium salt . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling iodine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

{3-iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove the iodine atom or reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include organolithium reagents, Grignard reagents, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.

Scientific Research Applications

{3-iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of biochemical pathways and as a probe for investigating molecular interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {3-iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate involves its interaction with molecular targets through its iodine atom and bicyclic structure. The iodine atom can participate in halogen bonding, while the bicyclic structure provides rigidity and spatial orientation that can influence molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

  • {3-bromobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate
  • {3-chlorobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate
  • {3-fluorobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate

Uniqueness

The uniqueness of {3-iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate lies in the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine can lead to different reaction pathways and interactions, making this compound valuable for specific applications where these properties are advantageous.

Properties

CAS No.

2751702-88-0

Molecular Formula

C11H17IO2

Molecular Weight

308.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.